2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide
Overview
Description
“2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide” is a synthetic compound with the molecular formula C11H13ClFNO2 . It is also known by other names such as BZB21591, CS-0249968, and EN300-47885 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fluorophenoxypropyl group attached to a chloroacetamide . The compound has a molecular weight of 245.68 g/mol . Its InChI code is 1S/C11H13ClFNO2/c12-8-11(15)14-6-3-7-16-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2,(H,14,15)
.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.68 g/mol . It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are both 245.0618845 g/mol . The topological polar surface area is 38.3 Ų .
Scientific Research Applications
Neuropharmacological Applications
2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide, under investigation in neuropharmacology, has been identified as a selective agonist for the peripheral benzodiazepine receptor (PBR) with anxiolytic effects observed in laboratory animals. This substance, known as DAA1097 and DAA1106, demonstrated potent anxiolytic-like properties without significantly affecting spontaneous locomotor activity in mice, highlighting its potential application in anxiety disorders without sedative side effects (Okuyama et al., 1999).
Antimalarial Activity
In the field of antimalarial research, derivatives of the compound, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, were synthesized and exhibited high activity against Plasmodium berghei infections in mice. These compounds demonstrated excellent activity against resistant strains of parasites, activity in primate models, and pharmacokinetic properties suggesting protection against infection for extended periods post-oral administration, indicating their potential as antimalarial agents (Werbel et al., 1986).
Thrombin Inhibition
In cardiovascular research, 3-fluoro-2-pyrimidylmethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide, a water-insoluble thrombin inhibitor, was explored for its physicochemical and biopharmaceutical properties. Regional absorption studies in Beagle dogs suggested that the compound was absorbed along the gastrointestinal tract but had reduced colonic absorption due to slower dissolution, pointing to its potential application in controlled release formulation development for thrombin inhibition (Euler et al., 2004).
Anticonvulsant and Pain-Attenuating Properties
Derivatives of the compound, specifically primary amino acid derivatives (PAADs), were investigated for their anticonvulsant and neuropathic pain-attenuating properties. These derivatives demonstrated pronounced activities in established whole animal anticonvulsant models and neuropathic pain models, indicating their potential application as novel classes of anticonvulsants with pain-attenuating properties (King et al., 2011).
Properties
IUPAC Name |
2-chloro-N-[3-(2-fluorophenoxy)propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c12-8-11(15)14-6-3-7-16-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBCGSBIOWZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCNC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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